

Application Notes and Protocols for Dihydroxyaluminum Aminoacetate in Solid Dosage Forms

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Compound of Interest

Compound Name: *Aluminium glycinate*

Cat. No.: *B1365118*

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Introduction

Dihydroxyaluminum aminoacetate is a chemical complex of aluminum hydroxide and glycine. While it is widely recognized as an active pharmaceutical ingredient (API) for its antacid properties, it also possesses characteristics that make it a valuable excipient in the formulation of solid dosage forms such as tablets and capsules.^{[1][2]} Its primary functions as an excipient include acting as a buffering agent, a binder, and a filler. These application notes provide a comprehensive overview of the use of dihydroxyaluminum aminoacetate as an excipient, including its physicochemical properties, functional applications, and detailed protocols for formulation and evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of dihydroxyaluminum aminoacetate is essential for its effective application in formulation development.

Property	Value	Reference
Chemical Name	(Glycinato)dihydroxyaluminum	[3]
Molecular Formula	C ₂ H ₆ AlNO ₄	[3]
Molecular Weight	135.06 g/mol (anhydrous)	
Appearance	White, odorless powder	
Solubility	Insoluble in water and organic solvents; Soluble in dilute mineral acids and in solutions of fixed alkalies.	
pH (1% suspension)	6.5 - 7.5	
Loss on Drying	Not more than 14.5%	

Applications in Solid Dosage Forms

Dihydroxyaluminum aminoacetate's unique properties lend it to several applications in the manufacturing of solid dosage forms.

Buffering Agent

Due to its amphoteric nature, dihydroxyaluminum aminoacetate can act as a buffering agent to maintain a desired pH in the microenvironment of the dosage form. This is particularly beneficial for:

- Protecting Acid-Labile APIs: For active ingredients that are prone to degradation in acidic environments, the inclusion of dihydroxyaluminum aminoacetate can help to improve stability.
- Enhancing Dissolution of Weakly Basic Drugs: By maintaining a higher pH within the tablet matrix, it can facilitate the dissolution of weakly basic drugs.
- Reducing Gastric Irritation: In formulations containing acidic drugs like aspirin, it can neutralize excess acidity, thereby reducing the potential for gastric irritation.[4]

Binder and Filler in Direct Compression and Wet Granulation

Dihydroxyaluminum aminoacetate can be used as a filler to add bulk to the formulation and as a binder to promote the adhesion of particles in both direct compression and wet granulation processes. Its use can contribute to the required tablet hardness and friability.

Quantitative Data on Performance

The following tables summarize illustrative quantitative data on the performance of dihydroxyaluminum aminoacetate as an excipient. These values should be considered as typical examples and will vary depending on the specific formulation and processing parameters.

Table 4.1: Compaction Properties in a Model Direct Compression Formulation

Dihydroxyaluminum Aminoacetate Concentration (%) w/w	Compression Force (kN)	Tablet Hardness (N)	Friability (%)
10	5	50	< 1
10	10	90	< 1
20	5	65	< 1
20	10	110	< 1

Table 4.2: Disintegration and Dissolution in a Model Wet Granulation Formulation

Dihydroxyaluminum Aminoacetate Concentration (% w/w)	Disintegration Time (minutes)	Drug Release at 30 minutes (%)
5	8	85
10	12	75

Experimental Protocols

The following are detailed protocols for the formulation and evaluation of tablets containing dihydroxyaluminum aminoacetate.

Protocol 1: Formulation of Tablets by Direct Compression

Objective: To prepare tablets containing a model API and dihydroxyaluminum aminoacetate as a filler-binder using the direct compression method.

Materials:

- Model API (e.g., Acetaminophen)
- Dihydroxyaluminum Aminoacetate
- Microcrystalline Cellulose (Filler)
- Croscarmellose Sodium (Disintegrant)
- Magnesium Stearate (Lubricant)

Procedure:

- Sieving: Pass all ingredients through a #40 mesh sieve to ensure uniformity.
- Blending:
 - In a V-blender, mix the model API, dihydroxyaluminum aminoacetate, microcrystalline cellulose, and croscarmellose sodium for 15 minutes.
 - Add magnesium stearate to the blender and mix for an additional 3 minutes.
- Compression:
 - Set up a tablet press with the desired tooling (e.g., 10 mm round, flat-faced).

- Compress the blend into tablets with a target weight of 500 mg and a target hardness of 80-100 N.

Protocol 2: Evaluation of Tablet Properties

Objective: To evaluate the physical properties of the prepared tablets.

Tests:

- Hardness: Measure the breaking force of 10 tablets using a tablet hardness tester.
- Friability: Weigh 20 tablets, place them in a friabilator, and rotate at 25 rpm for 4 minutes. De-dust the tablets and reweigh them to calculate the percentage of weight loss.
- Disintegration: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using purified water at $37 \pm 2^\circ\text{C}$. Record the time taken for all tablets to disintegrate.
- Dissolution:
 - Use USP Apparatus 2 (Paddle) at 50 rpm.
 - The dissolution medium should be 900 mL of 0.1 N HCl maintained at $37 \pm 0.5^\circ\text{C}$.^[5]
 - Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 3: API-Excipient Compatibility Study

Objective: To assess the compatibility of an API with dihydroxyaluminum aminoacetate.

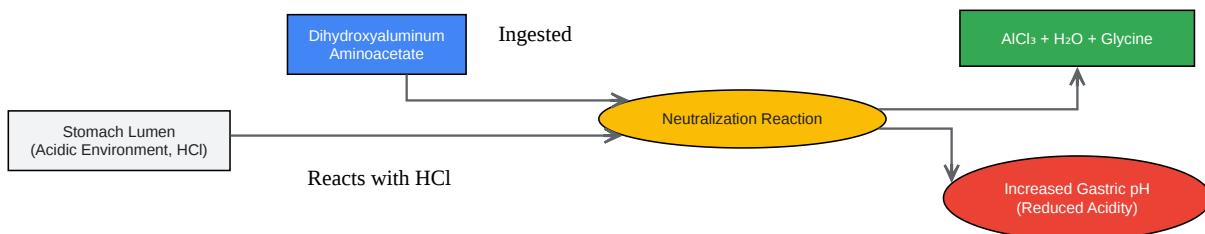
Procedure:

- Sample Preparation: Prepare binary mixtures of the API and dihydroxyaluminum aminoacetate in a 1:1 ratio. Also, prepare a sample of the API alone as a control.

- Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
- Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
 - Appearance: Observe any changes in color or physical state.
 - Assay of API: Determine the concentration of the API to check for degradation.
 - Related Substances: Use a stability-indicating HPLC method to detect and quantify any degradation products.

Visualizations

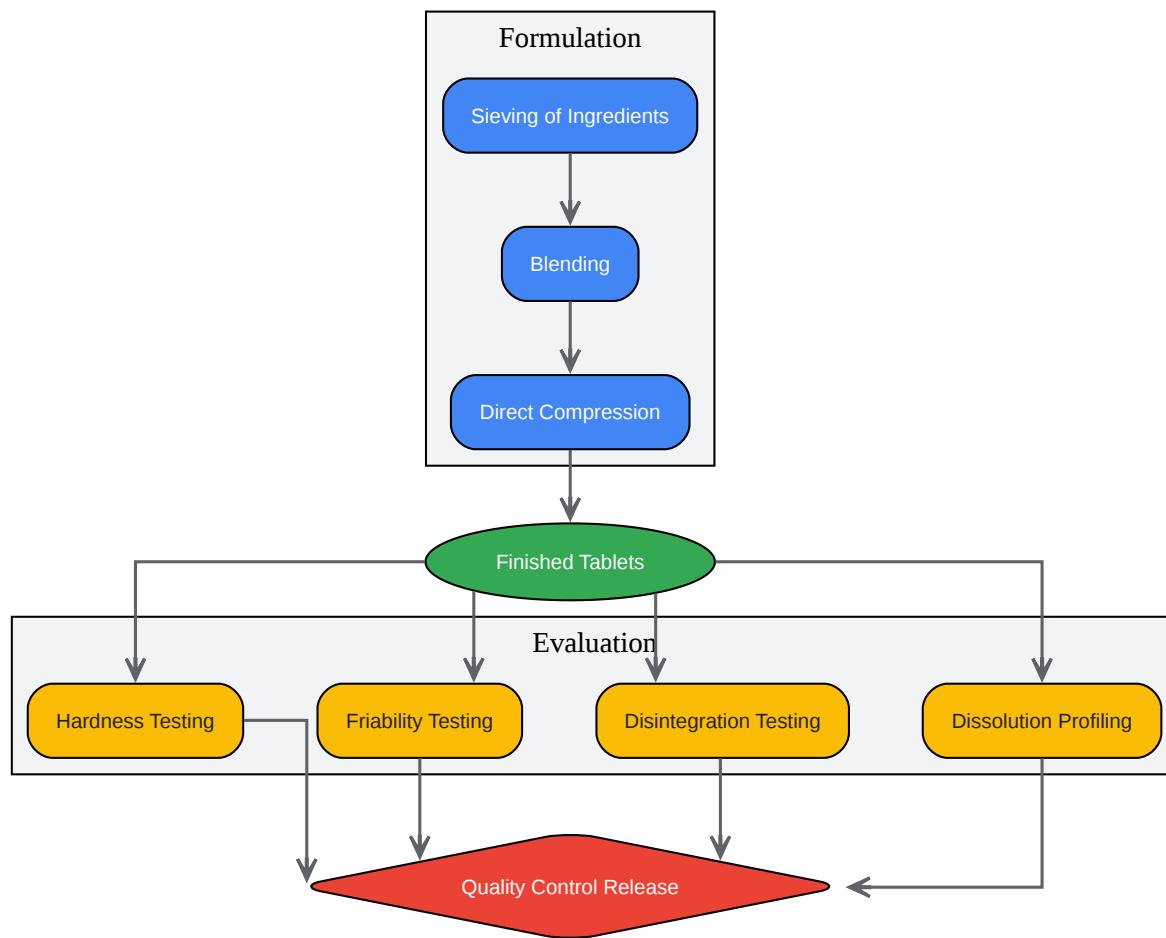
Signaling Pathway: Antacid Mechanism



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Caption: Mechanism of Dihydroxyaluminum Aminoacetate as an antacid.

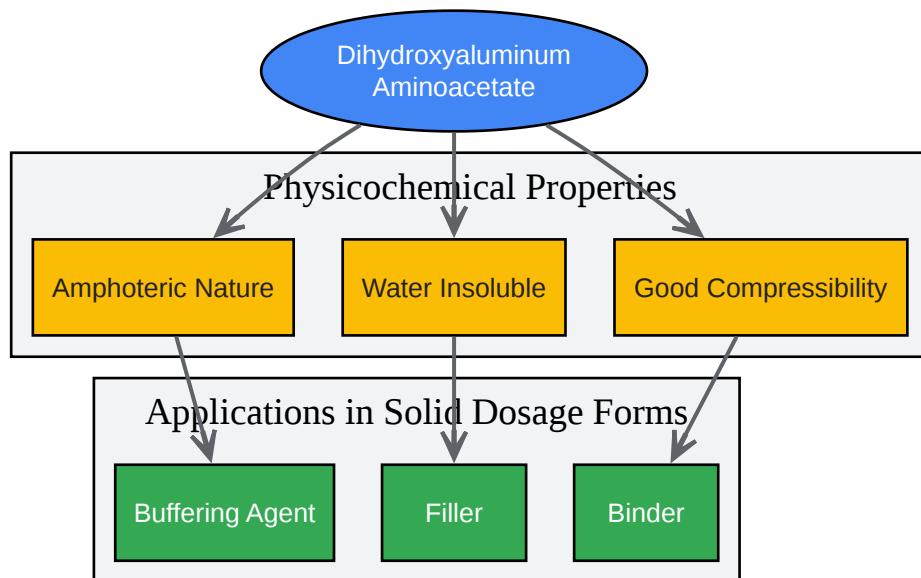
Experimental Workflow: Tablet Formulation and Evaluation



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Caption: Workflow for direct compression tablet manufacturing and testing.

Logical Relationship: Properties and Applications



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Caption: Relationship between properties and applications.

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